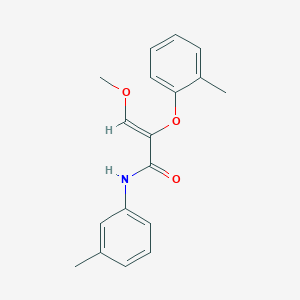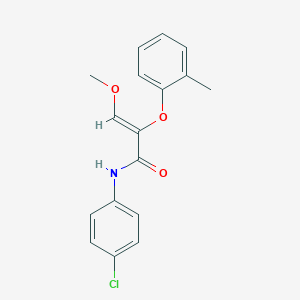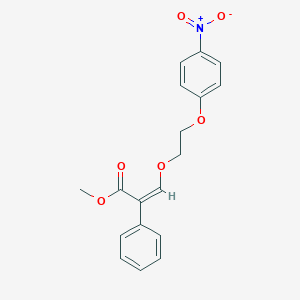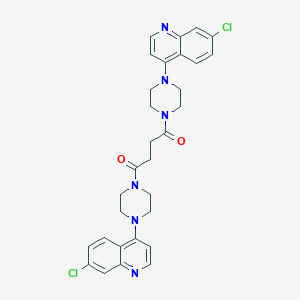![molecular formula C17H17ClN2O3S B305148 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide, also known as AG490, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Aplicaciones Científicas De Investigación
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and survival. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-tumor effects by inhibiting the growth of several cancer cell lines, including breast, lung, and prostate cancer cells.
Mecanismo De Acción
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide inhibits JAK2 by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This leads to the inhibition of the JAK2/STAT3 signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of several inflammatory diseases. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have immunomodulatory effects by inhibiting the proliferation of T cells and promoting the differentiation of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. However, there are some limitations to using 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to use in certain assays. Another limitation is that it can inhibit other kinases besides JAK2, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to understand the mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide and its effects on other signaling pathways.
Métodos De Síntesis
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with N-(methylsulfonyl)allylamine in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of sodium hydride to yield 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been described in detail in several publications and is a well-established procedure.
Propiedades
Nombre del producto |
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide |
|---|---|
Fórmula molecular |
C17H17ClN2O3S |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-12-20(24(2,22)23)14-10-8-13(9-11-14)17(21)19-16-7-5-4-6-15(16)18/h3-11H,1,12H2,2H3,(H,19,21) |
Clave InChI |
LALNAGCBWHCGRH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
SMILES canónico |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305065.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305066.png)
![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)
![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)
![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)


![Methyl 3-[2-(4-chlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305077.png)

![Ethyl 3-[2-(2,5-dichlorophenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305079.png)
![Ethyl 2-phenoxy-3-[2-(2,4,5-trichlorophenoxy)ethoxy]acrylate](/img/structure/B305080.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)

![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)